molecular formula C24H20OSi B11951371 2-(Triphenylsilyl)phenol CAS No. 18738-00-6

2-(Triphenylsilyl)phenol

Cat. No.: B11951371
CAS No.: 18738-00-6
M. Wt: 352.5 g/mol
InChI Key: KKZUDLYBZQAOKQ-UHFFFAOYSA-N
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Description

2-(Triphenylsilyl)phenol is an organosilicon compound with the molecular formula C24H20OSi It is characterized by a phenol group attached to a triphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Triphenylsilyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as imidazole. The reaction typically takes place in an anhydrous solvent like diethyl ether . The general reaction scheme is as follows:

Phenol+TriphenylchlorosilaneThis compound+HCl\text{Phenol} + \text{Triphenylchlorosilane} \rightarrow \text{this compound} + \text{HCl} Phenol+Triphenylchlorosilane→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Mechanism of Action

The mechanism of action of 2-(Triphenylsilyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Triphenylsilyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties. The triphenylsilyl group enhances the compound’s stability and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

18738-00-6

Molecular Formula

C24H20OSi

Molecular Weight

352.5 g/mol

IUPAC Name

2-triphenylsilylphenol

InChI

InChI=1S/C24H20OSi/c25-23-18-10-11-19-24(23)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H

InChI Key

KKZUDLYBZQAOKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

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